(Tyr0)-fibrinopeptide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

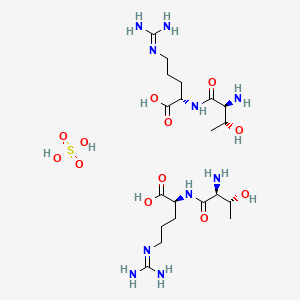

Tyr0-fibrinopeptide A (TFP-A) is a synthetic peptide with a molecular weight of 1221 Da, consisting of 11 amino acids. It is a potent inhibitor of thrombin and is used in various scientific and medical applications. TFP-A has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Fibrinopeptides, including "(Tyr0)-fibrinopeptide A", are studied for their evolutionary significance, particularly in primates. Research by Wooding and Doolittle (1972) on primate fibrinopeptides shows how these peptides can be used to understand evolutionary relationships among species (Wooding & Doolittle, 1972).

Fibrinopeptide A plays a crucial role in fibrin polymerization, a key process in blood coagulation. Okumura et al. (1996) identified a novel dysfibrinogen, Fibrinogen Matsumoto I, where a specific substitution near Tyr-363 (adjacent to fibrinopeptide A) is associated with defective fibrin polymerization (Okumura et al., 1996).

Wilner and Birken (1975) synthesized canine fibrinopeptide A and its analogue for radioimmunoassay applications. This approach is useful for studying fibrinopeptide A levels in biological samples (Wilner & Birken, 1975).

Nossel et al. (1971) developed a radioimmunoassay for human fibrinopeptide A, enhancing the ability to detect this peptide during coagulation processes (Nossel et al., 1971).

The binding of fibrinogen to platelets, involving fibrinopeptide A, is a critical step in platelet aggregation. Edgington et al. (1979) showed that fibrinogen has specific receptors on platelets, indicating a direct role in hemostatic functions (Edgington et al., 1979).

Taub et al. (1989) discovered that a monoclonal antibody against the platelet fibrinogen receptor mimics a receptor recognition domain in fibrinogen, highlighting the intricate interactions involving fibrinopeptide A in blood coagulation (Taub et al., 1989).

Okumura et al. (1997) investigated the role of specific amino acid residues near fibrinopeptide A in fibrin polymerization, highlighting the importance of these residues in clot formation (Okumura et al., 1997).

Meh et al. (2001) studied the high-affinity thrombin binding site in fibrin, which involves regions near fibrinopeptide A, elucidating the interactions that contribute to clot stabilization (Meh et al., 2001).

Jevons (1963) focused on tyrosine O-sulphate in fibrinogen and fibrin, which is relevant to the structure and function of fibrinopeptides like fibrinopeptide A (Jevons, 1963).

Budzynski et al. (1975) developed a radioimmunoassay technique for measuring human fibrinopeptide A, contributing to the understanding of its role in various physiological and pathological conditions (Budzynski et al., 1975).

Propriétés

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H106N20O28/c1-34(2)23-45(66(114)83-37(6)60(108)86-43(19-21-56(102)103)64(112)79-29-51(96)77-28-50(95)78-30-54(99)92-59(35(3)4)70(118)87-44(71(119)120)13-10-22-76-72(74)75)89-67(115)46(25-38-11-8-7-9-12-38)90-68(116)47(26-57(104)105)85-53(98)32-80-63(111)42(18-20-55(100)101)84-52(97)31-81-65(113)49(33-93)91-69(117)48(27-58(106)107)88-61(109)36(5)82-62(110)41(73)24-39-14-16-40(94)17-15-39/h7-9,11-12,14-17,34-37,41-49,59,93-94H,10,13,18-33,73H2,1-6H3,(H,77,96)(H,78,95)(H,79,112)(H,80,111)(H,81,113)(H,82,110)(H,83,114)(H,84,97)(H,85,98)(H,86,108)(H,87,118)(H,88,109)(H,89,115)(H,90,116)(H,91,117)(H,92,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,119,120)(H4,74,75,76)/t36-,37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCOCTYTQAPZNB-NKBLSBRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H106N20O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1699.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)

![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)